molecular formula C31H48O2 B1242701 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol CAS No. 16869-68-4

2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol

Cat. No.: B1242701
CAS No.: 16869-68-4
M. Wt: 452.7 g/mol
InChI Key: BUFJIHPUGZHTHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol is a chemical compound known for its significant role in various biological and industrial applications. This compound is a derivative of naphthalene and is structurally characterized by the presence of a long aliphatic chain with multiple methyl groups, making it a unique molecule with distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by selective reduction and functional group transformations. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieve high efficiency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in the chemical and pharmaceutical industries .

Scientific Research Applications

2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol involves its interaction with various molecular targets and pathways. It is known to act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. The compound also modulates signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-methyl-3-(3,7,11,15-tetramethylhexadec-2-enyl)naphthalene-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24,32-33H,9-17,21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFJIHPUGZHTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201343196
Record name Dihydrovitamin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16869-68-4
Record name Dihydrovitamin K1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201343196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.